N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide
Overview
Description
N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide is a chemical compound with the molecular formula C14H14N2O6S and a molecular weight of 338.34 g/mol . This compound is known for its applications in various scientific research fields, particularly in chemistry and biology.
Scientific Research Applications
Preparation Methods
The synthesis of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide involves several steps. One common method includes the nucleophilic aromatic substitution reaction. The process typically starts with the reaction of 4-methoxyphenol with 2,4-dinitrochlorobenzene in the presence of a base to form the intermediate product. This intermediate is then reacted with methanesulfonyl chloride to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity. These methods often involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as boron tribromide (BBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields N-[2-(4-Methoxyphenoxy)-4-aminophenyl]methanesulfonamide, while oxidation of the methoxy group yields N-[2-(4-Hydroxyphenoxy)-4-nitrophenyl]methanesulfonamide .
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, including anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide can be compared with similar compounds such as N-[2-(2-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide and 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline . These compounds share similar structural features but differ in the position of the methoxy group or the presence of additional functional groups. The unique arrangement of functional groups in this compound contributes to its distinct reactivity and applications .
Properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)-4-nitrophenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-21-11-4-6-12(7-5-11)22-14-9-10(16(17)18)3-8-13(14)15-23(2,19)20/h3-9,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTVYILXIRNVAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432386 | |
Record name | Methanesulfonamide, N-[2-(4-methoxyphenoxy)-4-nitrophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51765-76-5 | |
Record name | Methanesulfonamide, N-[2-(4-methoxyphenoxy)-4-nitrophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-(4-METHOXYPHENOXY)-4-NITROPHENYL)METHANESULFONAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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